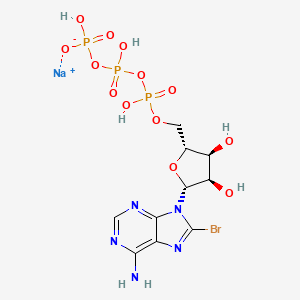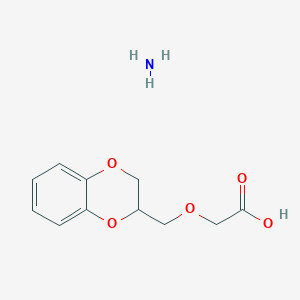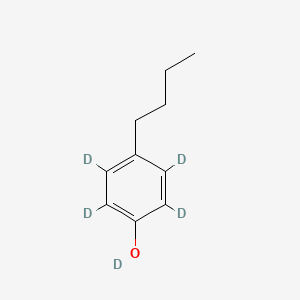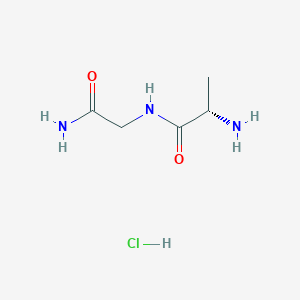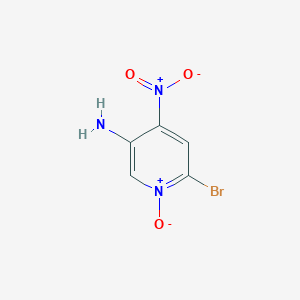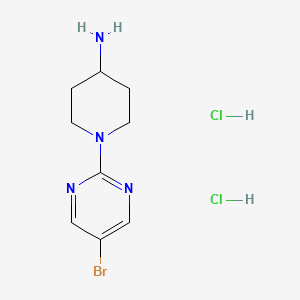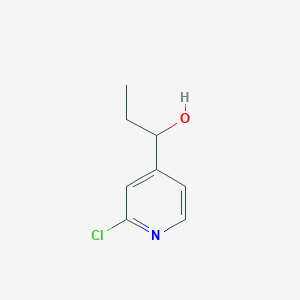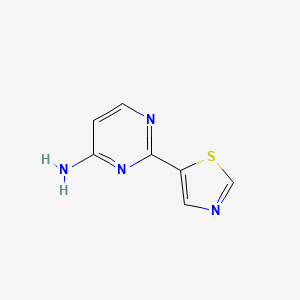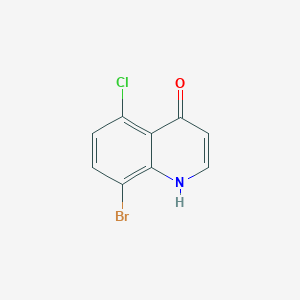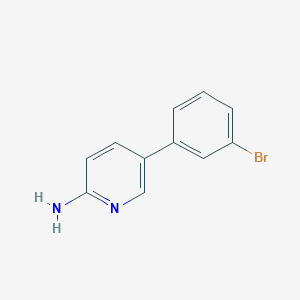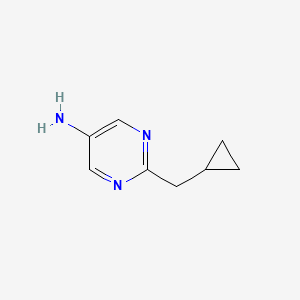![molecular formula C10H8BrNO B1380720 5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one CAS No. 1369235-73-3](/img/structure/B1380720.png)
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one
Vue d'ensemble
Description
“5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one” is a chemical compound with the molecular formula C₁₀H₈BrNO . It is a derivative of indole, a heterocyclic aromatic organic compound, and has a bromine atom attached to it .
Synthesis Analysis
The synthesis of similar compounds involves electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents . The same products can also be prepared from 5-bromoindole following the sequence for the synthesis .Molecular Structure Analysis
The molecular structure of “5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one” can be represented by the SMILES notation: O=C(C12CC2)Nc(cc2)c1cc2Br . This indicates the presence of a cyclopropane ring fused with an indole ring, with a bromine atom attached to the 5’ position .Applications De Recherche Scientifique
Synthesis and Organic Electronics
- Synthesis of Polycyano-Containing Ligands : 5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one derivatives are used in synthesizing polycyano-containing organic ligands. These compounds, after undergoing double carbanion cleavage, result in the formation of salts with new allylic-type anions. Such anions have potential applications in organic electronics and as components in ionic liquids (Karpov et al., 2016).
Chemical Reactions and Product Formation
- Reactions with Nucleophiles : The compound reacts with oxygencentered nucleophiles to form addition products while conserving its three-membered ring. This reaction highlights the versatility and reactivity of this compound in chemical synthesis (Kayukov et al., 2011).
Structural Characterization and Synthesis
- Synthesis of Novel Derivatives : Novel derivatives of this compound have been prepared and characterized, showcasing the structural diversity that can be achieved with this compound (Yan, Deng, & Kuang, 2014).
Rearrangement Reactions
- Recyclization in Nitrogen Binucleophiles Reactions : This compound has been used in the synthesis of functional derivatives of 1,2-dihydrospiro[indole-3,4′-pyran], indicating its potential in creating complex molecular structures through rearrangement reactions (Andina & Andin, 2016).
Formation of Cyclopropanes and Heterocycles
- Cyclopropane and Heterocycle Formation : The compound is involved in reactions leading to the formation of cyclopropane lactones and fused heterocyclic compounds, demonstrating its role in synthesizing diverse chemical structures (Farin˜a et al., 1987).
Synthesis of Spiro Compounds
- Magnesium-Mediated Conjugate Addition : A reaction involving magnesium and bromoform results in the formation of novel spiro compounds, showcasing the compound's utility in creating structurally unique derivatives (Liu et al., 2015).
Bronchodilator Activity
- Evaluation of Bronchodilator Activity : Certain derivatives of this compound have shown significant bronchodilator activity, indicating potential medicinal applications (Okuda et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer development .
Mode of Action
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one interacts with CDK8, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division
Biochemical Pathways
The inhibition of CDK8 affects multiple biochemical pathways involved in cell cycle regulation. These include the Wnt/β-catenin signaling pathway , which is crucial for cell proliferation and differentiation . By inhibiting CDK8, the compound disrupts these pathways, leading to the arrest of cell division and potentially inducing apoptosis .
Pharmacokinetics
The compound’s molecular weight (23698 g/mol ) suggests that it may have good bioavailability
Result of Action
The primary result of the action of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is the inhibition of cell division, which can lead to the death of cancer cells . This makes the compound a potential candidate for the treatment of cancer .
Analyse Biochimique
Biochemical Properties
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, influencing their activity and thereby modulating signal transduction pathways. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation depending on the specific enzyme and context .
Cellular Effects
The effects of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical effects .
Metabolic Pathways
5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and subsequent clearance from the body . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is crucial for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and nucleus, where it can interact with target biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, thereby influencing its overall efficacy .
Propriétés
IUPAC Name |
5-bromospiro[1H-indole-2,1'-cyclopropane]-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-1-2-8-7(5-6)9(13)10(12-8)3-4-10/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQQYCNKWWHHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



